molecular formula C16H12ClN5 B3999608 7-(2-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(2-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B3999608
M. Wt: 309.75 g/mol
InChI Key: BZCKIJCSDJCMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(2-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine” is a chemical compound with the linear formula C18H14Cl2N4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

There are several methods for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. One method involves the cyclocondensation reactions of pyrazolo-enaminone with a series of arylidenemalononitriles . Another method involves a copper-catalyzed approach using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR can be used to identify the chemical shifts of the protons in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For instance, cyclocondensation reactions can yield dihydropyrazolo[1,5-a]pyrimidines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular weight is 357.245 .

Scientific Research Applications

Analgesic Activity

A study conducted by Gein et al. (2021) demonstrated that dihydrotetrazolo[1,5-a]pyrimidine derivatives exhibit notable analgesic activity. These compounds were synthesized through a multi-component reaction process and tested using the acetic acid-induced writhing test. The results indicated analgesic properties comparable to the reference drug metamizole sodium, with the compounds showing low toxicity. This suggests a promising avenue for further investigation into the analgesic properties of such compounds (Gein, Prudnikova, Kurbatova, & Rudakova, 2021).

Antimicrobial Activity

Research by Gein et al. (2009) explored the antimicrobial properties of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates. These compounds were synthesized via interaction with aromatic aldehydes and 5-aminotetrazole monohydrate. Their structural confirmation and the testing of several compounds revealed antimicrobial activity, indicating their potential in antimicrobial applications (Gein, Mishunin, Tsyplyakova, Vinokurova, & Vakhrin, 2009).

Anticancer Activity

A study by Lu Jiu-fu et al. (2015) on the compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, a derivative of tetrazolopyrimidine, showed moderate anticancer activity. The compound was synthesized from 3-(2,4-dichlorophenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol and characterized using various spectroscopic methods. Its structure was confirmed, and the compound exhibited potential as an anticancer agent (Lu Jiu-fu, Ge Hong-guang, Zhang Hui, Guo Jing-jing, Liang Shan-shan, & Shi Juan, 2015).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to examine their relationship with anti-inflammatory properties. The study found that 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one showed high activity and a better therapeutic index than reference drugs like phenylbutazone and indomethacin. Notably, this compound was devoid of ulcerogenic activity, suggesting its potential as a safer alternative in NSAIDs (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

Properties

IUPAC Name

7-(2-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5/c17-13-9-5-4-8-12(13)15-10-14(11-6-2-1-3-7-11)18-16-19-20-21-22(15)16/h1-10,15H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCKIJCSDJCMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(2-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 3
7-(2-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 4
7-(2-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(2-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(2-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.